molecular formula C8H12N4O B1488585 (R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1841593-26-7

(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B1488585
CAS No.: 1841593-26-7
M. Wt: 180.21 g/mol
InChI Key: OTFQDJHHNMWTBZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol is a chiral chemical building block of significant interest in medicinal chemistry, primarily serving as a key synthetic intermediate for the development of Bruton's Tyrosine Kinase (BTK) inhibitors [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01510]. This compound is a central precursor in the synthesis of Fenebrutinib (GDC-0853), a potent, reversible, and non-covalent BTK inhibitor investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis [https://pubmed.ncbi.nlm.nih.gov/32880148]. The stereospecific (R)-enantiomer of the pyrrolidin-3-ol group is critical for achieving high binding affinity and selectivity for the BTK target. The 6-aminopyrimidine moiety is a common pharmacophore that facilitates important hydrogen bonding interactions within the kinase's active site. Researchers utilize this high-purity intermediate to explore structure-activity relationships, optimize drug-like properties, and develop novel therapeutic candidates targeting B-cell signaling pathways. This product is intended for research and development applications in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

(3R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2,(H2,9,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFQDJHHNMWTBZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-Protected Pyrrolidine Intermediate

Step Reagents & Conditions Description Yield & Notes
1 1,4-dichlorobut-2-ene + tert-butyl carbamate, DMF, NaH, 0 °C to 65 °C Formation of Boc-protected pyrrolidine (compound 2) 45% yield; yellow oil; characterized by ^1H NMR and HRMS
2 Osmium tetroxide, N-methylmorpholine-N-oxide, THF/H2O, room temp 3-5 h Dihydroxylation to form diol intermediate (compound 3) Purified by column chromatography; stable solid
3 Methanesulfonyl chloride, triethylamine, DCM, room temp 30-60 min Mesylation of diol to form mesylate (compound 4) 90% yield; white solid; confirmed by ^1H NMR and HRMS

Conversion to Diamine Intermediate

Step Reagents & Conditions Description Yield & Notes
4 Sodium azide, DMF, 65 °C Nucleophilic substitution of mesylate to diazide (compound 5) Efficient SN2 reaction; purified by extraction
5 Palladium catalyst, hydrogenation Reduction of diazide to diamine (compound 6) Clean reduction; diamine isolated for next step

Formation of Pyrrolidine-Imidazole Core

Step Reagents & Conditions Description Yield & Notes
6 Aryl imidate + diamino-N-Boc-pyrrolidine, Swern oxidation Cyclization to form 2,5-dihydropyrrolo[3,4-d]imidazole core (compound 8) Key ring formation step; stereochemistry controlled

Functionalization of Pyrimidine Ring

Step Reagents & Conditions Description Yield & Notes
7 4-chloro-2-methylthio-pyrimidine, microwave irradiation, S_NAr reaction Introduction of pyrimidine moiety (compound 9) Efficient substitution under microwave; moderate to good yields
8 Potassium peroxymonosulfate oxidation Oxidation of methyl sulfide to methyl sulfone (compound 10) Facilitates further substitution
9 Amide-coupled amine nucleophiles, S_NAr substitution Final substitution to introduce amino group on pyrimidine (compounds 11a–d, 12a–d, etc.) Yields vary depending on amine; critical for biological activity

Final Deprotection and Purification

Step Reagents & Conditions Description Yield & Notes
10 HCl treatment, phenylcarbamate or 4-nitrophenyl chloroformate Boc deprotection and carbamate formation Final purification step; yields depend on substituents

Alternative Synthetic Route via Pyrimidine-Based Aurora Kinase Inhibitor Synthesis

Another synthetic approach reported involves:

  • Preparation of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediates.
  • Coupling with (S)-3-aminopyrrolidine derivatives under nucleophilic aromatic substitution in solvents like 1-pentanol at elevated temperatures (120-140 °C).
  • Subsequent substitution with various amines to diversify the pyrrolidine substituents.
Step Reagents & Conditions Description Yield & Notes
1 2,6-dichloropyrimidine + 3-amino-5-methylpyrazole, THF, triethylamine, 50 °C, 16 h Formation of pyrimidine intermediate (compound 29) 75% yield; white solid; characterized by NMR and LCMS
2 Compound 29 + (S)-3-aminopyrrolidin-1-yl(3-chloro-2-fluorophenyl)methanone, 1-pentanol, 120 °C, 6 h Coupling to form compound 30 51% yield; yellow solid; key step for pyrrolidinyl substitution
3 Compound 30 + various amines (e.g., 1-ethylpiperazine), 1-pentanol, 140 °C, 2 h Final substitution to yield target compounds including (R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol analogs Moderate yields (26–58%); purified by silica gel chromatography

Research Findings and Synthetic Considerations

  • The stereochemistry of the pyrrolidine ring significantly influences biological activity; the (R)-configuration of the aminopyrrolidine moiety enhances binding affinity and inhibitory potency.
  • Microwave irradiation accelerates S_NAr reactions, improving yields and reducing reaction times in pyrimidine functionalization.
  • Oxidation of methyl sulfide to methyl sulfone is a critical step to activate the pyrimidine ring for nucleophilic substitution.
  • Protection of amine groups with Boc and subsequent deprotection ensures selective reactions and product stability.
  • The choice of amine nucleophiles in the final substitution step allows modulation of solubility, metabolic stability, and biological activity.
  • The synthetic routes reported provide moderate to good overall yields, with key intermediates well-characterized by NMR, HRMS, and LCMS techniques.

Summary Table of Key Synthetic Steps

Step Intermediate Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc-pyrrolidine (2) Nucleophilic substitution 1,4-dichlorobut-2-ene, tert-butyl carbamate, NaH, DMF 45 Yellow oil
2 Diol (3) Dihydroxylation OsO4, NMO, THF/H2O - Purified by chromatography
3 Mesylate (4) Mesylation MsCl, Et3N, DCM 90 White solid
4 Diazide (5) Azide substitution NaN3, DMF, 65 °C - SN2 reaction
5 Diamine (6) Reduction Pd catalyst, H2 - Clean reduction
6 Imidazole core (8) Cyclization + oxidation Aryl imidate, Swern oxidation - Key ring formation
7 Pyrimidine substitution (9) S_NAr 4-chloro-2-methylthio-pyrimidine, microwave Moderate Microwave-assisted
8 Methyl sulfone (10) Oxidation KHSO5 - Activation for S_NAr
9 Amino substitution (11a–d) S_NAr Amide-coupled amines Variable Modulates activity
10 Final product Deprotection HCl, carbamate formation Variable Purification step

Chemical Reactions Analysis

Types of Reactions

(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to a nitro group using reagents like nitric acid (HNO3).

  • Reduction: : Reducing the nitro group to an amine using reducing agents such as tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Replacing the pyrimidinyl group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Nitric acid (HNO3), sulfuric acid (H2SO4), and heat.

  • Reduction: : Tin (Sn), hydrochloric acid (HCl), and reflux.

  • Substitution: : Alkyl halides, amines, and strong bases like potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : 6-nitropyrimidin-4-yl)pyrrolidin-3-ol

  • Reduction: : 6-amino-4-(pyrrolidin-3-ol)pyrimidine

  • Substitution: : Various substituted pyrimidinyl derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the biological context, but it generally involves interactions with the active sites of these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Amino (NH₂) Group: Enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to chloro or methyl analogs. This property is critical for drug bioavailability . Chloro-substituted analogs (e.g., 6-Cl and 2-Cl-6-CH₃) may exhibit higher metabolic stability . Methoxy (OCH₃) Group: Provides moderate electron-donating effects and may improve metabolic resistance to oxidation. However, the methoxy analog in requires refrigeration, suggesting instability under ambient conditions .

Safety and Handling: The methoxy derivative carries multiple hazard warnings (e.g., H302: harmful if swallowed), indicating higher acute toxicity compared to other analogs.

Structural-Activity Relationships (SAR): The 6-amino group’s hydrogen-bonding capability may enhance interactions with biological targets, such as enzymes or receptors, compared to chloro or methoxy groups. For example, amino-substituted pyrimidines are common in kinase inhibitors (e.g., imatinib analogs) . Steric effects from bulkier substituents (e.g., 2-Cl-6-CH₃) could hinder binding to flat active sites, whereas smaller groups (NH₂, Cl) allow better fit .

Research Implications and Gaps

While the provided evidence lacks direct pharmacological or kinetic data, structural comparisons suggest:

  • Drug Design: The 6-amino analog is a promising candidate for therapeutic applications requiring solubility and target engagement.
  • Synthetic Chemistry : Substitutions at the 2- and 6-positions of the pyrimidine ring enable tuning of electronic and steric properties for specific applications.
  • Safety: Further toxicity studies are needed for the amino derivative, as existing data focus on methoxy and chloro analogs.

Biological Activity

(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a pyrimidine moiety, which contributes to its biological activity. Its molecular formula is C9H12N4OC_9H_{12}N_4O, with a molecular weight of approximately 180.22 g/mol. The presence of the amino group on the pyrimidine ring is crucial for its interaction with biological targets.

This compound has been studied for its potential as an adenosine receptor antagonist , particularly targeting the A2A subtype. This receptor is involved in various physiological processes, including neuroprotection, inflammation modulation, and cancer progression. The compound's structural features allow it to selectively bind to these receptors, influencing downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.6Inhibits cell growth
HCT116 (Colorectal)12.3Induces apoptosis
HEK293 (Kidney)20.5Reduces viability

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Anti-inflammatory Activity

Another study assessed the compound's anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that it significantly decreased pro-inflammatory cytokine production, such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory disorders.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable properties, including moderate solubility and bioavailability.

Toxicological assessments have shown that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

Q & A

Basic: What are the key considerations for synthesizing (R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol with high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, prioritize enantioselective synthesis or chiral resolution. For example, chiral auxiliaries or catalysts can induce stereochemical control during pyrrolidine ring formation. A patent describes using asymmetric hydrogenation or enzymatic resolution to isolate the (R)-enantiomer, followed by recrystallization with chiral acids (e.g., tartaric acid) to enhance purity . Additionally, intermediates like (R)-tert-butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can be synthesized first, leveraging Boc-protection to preserve stereochemistry during subsequent deprotection steps .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H/13C NMR to verify the pyrrolidine ring’s substitution pattern and pyrimidine connectivity. Key signals include the aminopyrimidine NH2 (~6.5 ppm) and pyrrolidin-3-ol OH (~2.5–3.5 ppm).
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based) to determine enantiomeric excess (≥99% for pharmaceutical-grade purity) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, particularly for novel derivatives .

Advanced: How can reaction conditions be optimized to minimize by-products during the coupling of pyrrolidin-3-ol with 6-aminopyrimidine?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the pyrrolidine nitrogen.
  • Catalysis : Introduce Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) for efficient C–N bond formation, reducing side reactions like over-alkylation .
  • Temperature Control : Maintain reflux conditions (e.g., 110°C in xylene) to accelerate coupling while avoiding decomposition . Post-reaction, neutralize with 5% NaOH to precipitate unreacted starting materials .

Advanced: How to resolve contradictions in reported synthetic yields for this compound across different studies?

Methodological Answer:

  • Variable Analysis : Assess differences in starting material purity (e.g., 6-aminopyrimidine hygroscopicity), reaction scale, or catalyst loading. For instance, a patent reports >90% yield using anhydrous conditions, while a journal article notes 65% yield due to trace moisture .
  • Reproducibility : Standardize protocols (e.g., inert atmosphere, strict temperature control) and validate via HPLC to isolate the target compound from regioisomers .

Basic: What is the role of the 6-aminopyrimidine moiety in the compound’s biological activity?

Methodological Answer:
The 6-aminopyrimidine group acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., kinase ATP-binding pockets). Its planar structure facilitates π-π stacking with aromatic residues in enzymes or receptors. Studies on analogs suggest this moiety enhances binding affinity and selectivity in antiviral or anticancer agents .

Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the hydroxyl group with a bioisostere (e.g., fluorine or methoxy) to enhance metabolic stability .
  • Salt Formation : Convert the free base to a hydrochloride salt (as seen in related dihydrochloride derivatives) to improve aqueous solubility .
  • Prodrug Approaches : Mask the hydroxyl group as an ester or carbonate to increase bioavailability, with enzymatic cleavage in vivo .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC.
  • pH Stability : Test solubility and decomposition in buffered solutions (pH 1–13) to identify optimal storage pH (e.g., pH 6.5 ammonium acetate buffer minimizes hydrolysis) .

Advanced: How to evaluate the compound’s potential off-target effects in biological assays?

Methodological Answer:

  • Panel Screening : Test against a broad panel of receptors (e.g., GPCRs, ion channels) to identify polypharmacology.
  • Computational Docking : Use molecular dynamics simulations to predict binding to non-target proteins (e.g., cytochrome P450 enzymes) .
  • Metabolite Profiling : Identify major metabolites via LC-MS to assess toxicity from reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.